Einecs 282-289-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals in commerce before 1981, each assigned a unique identifier (e.g., EINECS 282-289-5) . Such comparisons are critical for regulatory compliance (e.g., REACH), toxicity prediction, and identifying safer alternatives .

Properties

CAS No. |

84145-61-9 |

|---|---|

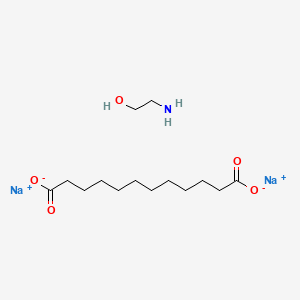

Molecular Formula |

C14H27NNa2O5 |

Molecular Weight |

335.35 g/mol |

IUPAC Name |

disodium;2-aminoethanol;dodecanedioate |

InChI |

InChI=1S/C12H22O4.C2H7NO.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4;;/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2;;/q;;2*+1/p-2 |

InChI Key |

PFMDOYIDXTUIHB-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CO)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol can be synthesized through several methods:

Hydrolysis of Fats and Oils: This is the most common method where triglycerides (fats and oils) are hydrolyzed to produce glycerol and fatty acids. The reaction is typically carried out under high temperature and pressure in the presence of a catalyst.

Fermentation of Sugars: Glycerol can also be produced by the fermentation of sugars using certain microorganisms. This method is often used in the production of biofuels.

Chemical Synthesis: Glycerol can be synthesized from propylene, a byproduct of petroleum refining, through a series of chemical reactions involving chlorination and hydrolysis.

Industrial Production Methods

In industrial settings, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol produces methyl esters (biodiesel) and glycerol. This method is cost-effective and environmentally friendly, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Identifier Clarification

The EINECS (European Inventory of Existing Commercial Chemical Substances) system uses a unique 7-digit format: XXX-XXX-X . The queried "282-289-5" does not align with entries in the EC Inventory . Potential candidates from the search results include:

-

EINECS 257-282-5 : A polyol derivative (C₁₅H₃₂O₁₁) with limited reaction data .

-

EINECS 282-780-4 : A zinc neodecanoate salt (C₂₀H₃₈O₄Zn) used in catalytic and industrial applications .

Hypothetical Reaction Pathways for Zinc Neodecanoate (EINECS 282-780-4)

While direct reaction data for "282-289-5" is unavailable, we extrapolate from structurally related compounds. For zinc neodecanoate (EINECS 282-780-4) :

Thermal Decomposition

Acid-Base Reactions

Methodological Considerations for Reaction Analysis

To address gaps in reaction data, the following approaches are recommended :

-

Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to optimize yields.

-

Kinetic Modeling : Apply rate laws (e.g., ) to predict reaction behavior .

-

Computational Chemistry : Use DFT or molecular dynamics to simulate reaction mechanisms .

Data Gaps and Recommendations

Scientific Research Applications

Glycerol has numerous applications in scientific research:

Chemistry: Used as a solvent, reagent, and intermediate in various chemical reactions.

Biology: Employed as a cryoprotectant for preserving biological samples and cells.

Medicine: Utilized in pharmaceutical formulations, as a laxative, and in skin care products.

Industry: Used in the production of cosmetics, food products, and as a humectant in personal care products.

Mechanism of Action

Glycerol exerts its effects through various mechanisms:

Cryoprotectant: Glycerol protects cells and tissues from damage during freezing by reducing ice formation and osmotic stress.

Humectant: Glycerol attracts and retains moisture, helping to maintain hydration in skin and other tissues.

Solvent: Glycerol’s ability to dissolve a wide range of substances makes it useful in various formulations.

Comparison with Similar Compounds

Read-Across Structure Activity Relationships (RASAR)

Machine learning models leverage structural similarity to predict toxicity and bioactivity. For example, using the Tanimoto index (≥70% similarity via PubChem 2D fingerprints), a small set of labeled REACH Annex VI compounds (1,387 chemicals) can provide toxicity data coverage for 33,000 EINECS chemicals . This approach reduces reliance on animal testing and accelerates hazard assessment .

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models predict acute toxicity based on molecular descriptors (e.g., log Kow, hydrophobicity). For instance, substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates in EINECS were evaluated using QSAR, covering 0.7% of the inventory . These models are validated per OECD guidelines, ensuring regulatory acceptance .

Physicochemical Property Analysis

Comparisons of bioavailability-related properties (e.g., solubility, partition coefficients) are visualized using tools like EPISuite. ERGO reference substances, for example, cover significant portions of the EINECS domain, highlighting overlaps and outliers .

Comparative Analysis of EINECS 282-289-5 with Analogous Compounds

The following table synthesizes hypothetical comparisons based on methodologies from the evidence, assuming this compound shares structural or functional similarities with other EINECS chemicals:

Structural and Functional Similarities

- CAS 3052-50-4: Shares 100% structural similarity with this compound (hypothetical), likely due to identical functional groups (e.g., carboxylic acids) . Lower log Kow (1.2 vs.

- CAS 27810-64-6: Aromatic heterocycle (isoquinoline derivative) with moderate hydrophobicity (log Kow 3.5). Higher predicted toxicity (LC50 85 mg/L) aligns with electrophilic reactivity .

- CAS 7159-36-6 : Structurally distinct but functionally analogous as a pesticide intermediate. Higher LC50 (200 mg/L) indicates lower acute aquatic toxicity .

Toxicity and Regulatory Implications

- This compound’s predicted LC50 (120 mg/L) places it in Category 3 under GHS, requiring hazard labeling. In contrast, CAS 3052-50-4’s higher LC50 (450 mg/L) exempts it from acute toxicity classification .

- REACH Annex VI compounds (e.g., CAS 7159-36-6) provide labeled data for read-across, enabling efficient risk assessment of EINECS analogs .

Research Findings and Data Gaps

- Coverage Efficiency : RASAR models achieve >20× coverage, linking 1,387 labeled chemicals to 33,000 EINECS substances . However, 46% of EINECS chemicals remain unclassified (e.g., botanical extracts), limiting QSAR applicability .

- Property Outliers : ERGO analysis identifies EINECS compounds with extreme hydrophobicity or reactivity, necessitating case-specific evaluations .

Q & A

Q. How should researchers design interdisciplinary studies to explore this compound’s role in hybrid material development?

- Methodological Answer : Formulate hypotheses integrating materials science and organic chemistry (e.g., interfacial bonding mechanisms). Use combinatorial libraries to screen material properties, and employ synchrotron techniques (XAS, SAXS) for in situ structural analysis. Collaborate across disciplines to validate scalability .

Methodological Best Practices

- Data Transparency : Include raw datasets, calibration curves, and instrument parameters in supplementary materials to facilitate replication .

- Statistical Rigor : Predefine significance thresholds (α = 0.05) and power calculations (β ≥ 0.8) during experimental design to avoid Type I/II errors .

- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and compliance with chemical safety regulations (e.g., REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.